3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and a methyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methylbenzyl alcohol.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the phenyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromo and methyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylphenol: Similar in structure but lacks the triazole ring.
3-Bromo-4-methylbenzyl alcohol: Contains a hydroxyl group instead of the triazole ring.
Other Triazoles: Compounds with different substituents on the triazole ring or phenyl group.
Uniqueness
The uniqueness of 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methyl groups on the phenyl ring, along with the triazole ring, makes it a versatile compound for various applications.
Biological Activity
3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 3-(3-bromo-4-methylphenyl)-4-methyl-1,2,4-triazole
- Molecular Formula: C10H10BrN3
- Molecular Weight: 252.11 g/mol
- CAS Number: 1545489-09-5
The compound features a triazole ring attached to a phenyl group with bromo and methyl substituents, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450s and may interfere with nucleic acid synthesis in microorganisms. The presence of bromine and methyl groups enhances the compound's lipophilicity and binding affinity to biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Triazoles
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | E. coli | 62.5 µg/ml |
3b | Staphylococcus aureus | 250 µg/ml |
3c | Pseudomonas aeruginosa | 125 µg/ml |
3d | Bacillus subtilis | 187.5 µg/ml |
3e | Candida albicans | 15.6 µg/ml |
The data indicates that compounds similar to this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against common fungal pathogens.
Table 2: Antifungal Activity
Compound | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | Aspergillus niger | 20 µg/ml |
3b | Candida glabrata | 31.25 µg/ml |
3c | Cryptococcus neoformans | >250 µg/ml |
These results suggest that the compound possesses significant antifungal activity, particularly against opportunistic pathogens .
Case Studies
- Antibacterial Study : A recent study investigated the antibacterial effects of various triazoles including our compound against strains like E. coli and Staphylococcus aureus. The study found that derivatives with bromine substitutions showed enhanced activity compared to non-brominated analogs .
- Antifungal Screening : Another research effort focused on the antifungal potential of triazoles against Candida species. The findings indicated that compounds with specific substitutions on the triazole ring exhibited MIC values lower than standard antifungal agents like fluconazole .
Comparative Analysis
Comparison with Similar Compounds
Table 3: Comparison of Biological Activities
Compound | Antimicrobial Activity (MIC) | Antifungal Activity (MIC) |
---|---|---|
3-(3-bromo-4-methylphenyl)-triazole | Moderate (62.5 - 250 µg/ml) | Significant (15.6 - 31.25 µg/ml) |
Fluconazole | High (8 - 32 µg/ml) | Very High (0.5 - 8 µg/ml) |
Voriconazole | Moderate (0.5 - 8 µg/ml) | High (0.25 - 2 µg/ml) |
The unique substitution pattern of the compound contributes to its distinct profile compared to other triazoles and antifungal agents .
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)-4-methyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-13-12-6-14(10)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQGZEDTPZLINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=CN2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545489-09-5 | |
Record name | 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.